4'-Fluoro-3-(3-methoxyphenyl)propiophenone
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Description
“4’-Fluoro-3-(3-methoxyphenyl)propiophenone” is a chemical compound with the molecular formula C16H15FO2 . It is a derivative of propiophenone, which is an aryl ketone .
Synthesis Analysis
The synthesis of “4’-Fluoro-3-(3-methoxyphenyl)propiophenone” involves a reaction with C33H40ClN4Ru(1+)*F6P(1-); potassium hydroxide in toluene at 120 degrees Celsius . The yield of this reaction is approximately 85% .Molecular Structure Analysis
The molecular structure of “4’-Fluoro-3-(3-methoxyphenyl)propiophenone” consists of 16 carbon atoms, 15 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight of this compound is 258.29 g/mol .Scientific Research Applications
1. Synthesis and Chemical Reactions
- 4'-Fluoro-3-(3-methoxyphenyl)propiophenone and its derivatives have been utilized in various chemical syntheses. For instance, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester involves the reaction of pentafluoroacetophenone with dimethyl oxalate, demonstrating the versatility of these compounds in complex chemical reactions (Pimenova et al., 2003).
- Additionally, these compounds are used in the synthesis of various fluorinated heterocyclic compounds, highlighting their role as building blocks in creating diverse molecular structures (Shi et al., 1996).
2. Applications in Radiopharmaceuticals
- Research has explored the use of derivatives of 4'-Fluoro-3-(3-methoxyphenyl)propiophenone in the development of radioligands for brain receptors. This includes the synthesis of compounds like 4‐(4‐([11C]methoxyphenyl) ‐(5‐fluoro‐2‐hydro‐xyphenyl)‐methylene‐aminobutyric acid, potentially useful for studying GABA receptors in the brain (Vos & Slegers, 1994).
3. Fluorescence and Probing Applications
- Some derivatives, like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, are used in fluorescent probes for sensing pH and metal cations. Their sensitivity to pH changes and selectivity in metal cation detection are significant for applications in analytical chemistry and biological research (Tanaka et al., 2001).
4. Polymer Synthesis and Material Science
- These compounds also play a role in the synthesis of novel polymers, like styrene copolymers. The manipulation of their chemical structure allows for the creation of diverse polymeric materials with specific properties, suitable for various applications in material science (Kharas et al., 2016).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-19-15-4-2-3-12(11-15)5-10-16(18)13-6-8-14(17)9-7-13/h2-4,6-9,11H,5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJOXPQQLGLIIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644227 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-3-(3-methoxyphenyl)propiophenone | |
CAS RN |
898774-74-8 |
Source
|
Record name | 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898774-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Fluorophenyl)-3-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60644227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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